molecular formula C22H26 B14492995 Anthracene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 64094-28-6

Anthracene, 1,2,3,4,5,6,7,8-octamethyl-

Cat. No.: B14492995
CAS No.: 64094-28-6
M. Wt: 290.4 g/mol
InChI Key: BVRXMNBGXAEBOO-UHFFFAOYSA-N
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Description

Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of eight methyl groups attached to the anthracene core, which significantly alters its chemical and physical properties compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene, 1,2,3,4,5,6,7,8-octamethyl- typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure controlled methylation.

Industrial Production Methods

Industrial production of anthracene derivatives, including anthracene, 1,2,3,4,5,6,7,8-octamethyl-, often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 1,2,3,4,5,6,7,8-octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst at room temperature.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydrogenated anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Anthracene, 1,2,3,4,5,6,7,8-octamethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of anthracene, 1,2,3,4,5,6,7,8-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit the activity of topoisomerases, enzymes involved in DNA unwinding, leading to cytotoxic effects. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound with no methyl substitutions.

    Phenanthrene: A structural isomer of anthracene with three fused benzene rings arranged in a different configuration.

    Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.

Uniqueness

Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is unique due to the presence of eight methyl groups, which significantly alter its chemical reactivity, solubility, and electronic properties compared to its parent compound and other similar polycyclic aromatic hydrocarbons. These modifications make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

64094-28-6

Molecular Formula

C22H26

Molecular Weight

290.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethylanthracene

InChI

InChI=1S/C22H26/c1-11-12(2)16(6)20-10-22-18(8)14(4)13(3)17(7)21(22)9-19(20)15(11)5/h9-10H,1-8H3

InChI Key

BVRXMNBGXAEBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C3C(=C(C(=C(C3=CC2=C1C)C)C)C)C)C)C

Origin of Product

United States

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